[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Mitsunobu reaction, which employs diisopropyl azodicarboxylate and triphenylphosphine as reagents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s pyrazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
- Pyrrolopyrazine derivatives
Uniqueness
[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and morpholine rings allows for versatile reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C11H20N4O/c1-14-10-11(9-13-14)8-12-2-3-15-4-6-16-7-5-15/h9-10,12H,2-8H2,1H3 |
InChI Key |
VITVZGUSBKYVGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
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